molecular formula C8H11NO2 B1311790 Trans-4-cyanocyclohexanecarboxylic acid CAS No. 15177-68-1

Trans-4-cyanocyclohexanecarboxylic acid

Cat. No. B1311790
CAS RN: 15177-68-1
M. Wt: 153.18 g/mol
InChI Key: KJZWYCAIEUYAIW-UHFFFAOYSA-N
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Description

Trans-4-cyanocyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 . It belongs to the family of carboxylic acids.


Synthesis Analysis

The synthesis of trans-4-cyanocyclohexanecarboxylic acid involves the treatment of dicyanocyclohexane with a specific microorganism or its treated product . In one example, 5g of trans-4-cyanocyclohexane-1-carboxylic acid was dissolved in 75 ml of methanol. To this solution, 5 ml of concentrated ammonia water (about 28%) and 1g of Raney nickel were added. The mixture was placed in an autoclave and shaken at room temperature for 4 hours in an atmosphere of hydrogen, the initial pressure of which was 20 kg/cm2 .


Molecular Structure Analysis

The molecular structure of trans-4-cyanocyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid (-COOH) group and a cyanide (-CN) group attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

Trans-4-cyanocyclohexanecarboxylic acid is a stable compound. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

Trans-4-cyanocyclohexanecarboxylic acid and its derivatives play a significant role in the synthesis of various compounds. For example, Bekkum et al. (2010) describe the synthesis and mass spectra analysis of cyclohexane derivatives, emphasizing the importance of these compounds in organic synthesis and analytical chemistry (Bekkum et al., 2010). Similarly, the work by Jia-jun (2012) focuses on the synthesis of Trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, demonstrating the utility of these derivatives in medicinal chemistry (Jia-jun, 2012).

Catalysis and Green Chemistry

These compounds are also significant in catalysis and green chemistry. Wu et al. (2022) report on the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase, highlighting the potential for environmentally friendly production methods in industrial chemistry (Wu et al., 2022).

Complex Formation and Material Science

In material science, Thuéry and Harrowfield (2017) utilized trans-1,4-Cyclohexanedicarboxylic acid in the synthesis of uranyl ion complexes, demonstrating the versatility of these compounds in forming a wide range of complex architectures, which can have implications in fields like nuclear chemistry and materials engineering (Thuéry & Harrowfield, 2017).

Stereochemistry and Pharmaceutical Applications

The stereochemistry of these compounds is crucial in pharmaceutical applications. Yuan et al. (2010) conducted a study determining the configuration of Trans-4-Propyl-Cyclohexylcarboxylic Acid using NMR, underlining the importance of stereochemical considerations in drug design and synthesis (Yuan et al., 2010).

Safety And Hazards

The safety data sheet for trans-4-cyanocyclohexanecarboxylic acid indicates that it has some hazards. It has a signal word of “Warning” and precautionary statements include “P280-P305+P351+P338”, indicating that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water .

properties

IUPAC Name

4-cyanocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWYCAIEUYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435944
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-cyanocyclohexanecarboxylic acid

CAS RN

15177-68-1, 4848-16-2
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-cyanocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the solution of methyl 4-cyanocyclohexylcarboxylate (470 mg, 2.81 mmole) prepared according to the method described in J. Am. Chem. Soc., 82, 2547 (1960) in methanol (5 ml) was added 1N sodium hydroxide (2.8 ml) under ice-cooling, and the mixture was stirred overnight during which the temperature of the mixture was left rising up to room temperature. After the reaction mixture was concentrated, water was added. The resulting mixture was washed with ether and acidified with 5N hydrochloric acid. After extracted thrice with chloroform, the mixture was dried with anhydrous magnesium sulfate. After the inorganic salt was removed by filtration, the filtrate was concentrated under reduced pressure to give 362 mg of the title compound as a colorless crystal (yield, 84%).
Quantity
470 mg
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2.8 mL
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5 mL
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Yield
84%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans-4-cyanocyclohexanecarboxylic acid
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Citations

For This Compound
3
Citations
T NAITO, A OKANO, S KADOYA, T MIKI… - Chemical and …, 1968 - jstage.jst.go.jp
… Reaction of cis- or trans-4-carbamoylcyclohexanecarboxylic acid (III or IV)º) with thionyl chloride gave cis– or trans-4-cyanocyclohexanecarboxylic acid (VII or VIII)." Hydrogenation of the …
Number of citations: 12 www.jstage.jst.go.jp
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1967 - pubs.rsc.org
The rates of esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol at 30 of the trans-decalincarboxylic acids, of cis- and trans-4-t-butyl-, cis- and trans-2-…
Number of citations: 3 pubs.rsc.org
NB Chapman, J Shorter, KJ Toyne - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… of trans-4-X-cyclohexanecarboxylic acids with diazodiphenylmethane in ethanol; eg, the rate coefficients at 24.9" for trans-4-hydroxy- and trans-4-cyanocyclohexanecarboxylic acid are 4…
Number of citations: 12 pubs.rsc.org

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